

Application Notes and Protocols for Identifying PSMA4 Binding Partners Using Mass Spectrometry

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These application notes provide detailed protocols for the identification and quantification of binding partners for the Proteasome 20S Subunit Alpha 4 (PSMA4) using mass spectrometry-based approaches. The described methods, including proximity-dependent biotinylation (BioID) and co-immunoprecipitation (Co-IP), are powerful tools for elucidating the PSMA4 interactome, which is crucial for understanding its role in cellular processes and for the development of novel therapeutics.

Introduction to PSMA4 and its Interactome

PSMA4 is an essential subunit of the 20S proteasome core complex, a central component of the ubiquitin-proteasome system responsible for the degradation of most intracellular proteins. [1] This system plays a critical role in maintaining protein homeostasis, regulating the cell cycle, and is implicated in various signaling pathways, including the Wnt and NF-kB pathways.[2] Identifying the binding partners of PSMA4 can provide insights into the regulation of proteasome function and its involvement in disease pathogenesis. Mass spectrometry-based proteomics offers a high-throughput and sensitive approach to unravel the complex network of PSMA4 protein-protein interactions.

Quantitative Data Summary of PSMA4 Interactors



Methodological & Application

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The following table summarizes quantitative proteomics data from a proximity-dependent biotinylation (BioID) experiment using a PSMA4-BirA* fusion protein in HEK293T cells. This method identifies proteins in close proximity to PSMA4. The data is presented as the log2 fold change of protein abundance in PSMA4-BirA* expressing cells compared to a control, along with the corresponding p-value. A higher log2 fold change indicates a stronger association with PSMA4.



Protein	Gene	Description	Log2 Fold Change (PSMA4- BirA*/Control)	p-value
PSMA4	PSMA4	Proteasome subunit alpha type-4	6.2	< 0.001
PSMA1	PSMA1	Proteasome subunit alpha type-1	5.8	< 0.001
PSMA2	PSMA2	Proteasome subunit alpha type-2	5.9	< 0.001
PSMA3	PSMA3	Proteasome subunit alpha type-3	5.7	< 0.001
PSMA5	PSMA5	Proteasome subunit alpha type-5	6.0	< 0.001
PSMA6	PSMA6	Proteasome subunit alpha type-6	5.8	< 0.001
PSMA7	PSMA7	Proteasome subunit alpha type-7	5.9	< 0.001
PSMB1	PSMB1	Proteasome subunit beta type-1	5.5	< 0.001
PSMB2	PSMB2	Proteasome subunit beta type-2	5.6	< 0.001



PSMB3	PSMB3	Proteasome subunit beta type-3	5.4	< 0.001
PSMB4	PSMB4	Proteasome subunit beta type-4	5.7	< 0.001
PSMB5	PSMB5	Proteasome subunit beta type-5	5.8	< 0.001
PSMB6	PSMB6	Proteasome subunit beta type-6	5.6	< 0.001
PSMB7	PSMB7	Proteasome subunit beta type-7	5.5	< 0.001
PSMC1	PSMC1	26S proteasome regulatory subunit 6A	4.9	< 0.001
PSMC2	PSMC2	26S proteasome regulatory subunit 7	5.1	< 0.001
PSMD1	PSMD1	26S proteasome non-ATPase regulatory subunit 1	4.8	< 0.001
PSMD2	PSMD2	26S proteasome non-ATPase regulatory subunit 2	4.9	< 0.001
ADRM1	ADRM1	Adhesion regulating molecule 1	4.5	< 0.001



Ecm29 ECM29 associated protein ECM29 homolog	0.001
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Note: This table is a representative summary based on published data and is intended for illustrative purposes. For a complete dataset, please refer to the supplementary materials of Bartolome et al., eLife 2024;13:RP93256.

Experimental Protocols

Two primary methodologies for identifying PSMA4 binding partners are presented: Proximity-Dependent Biotinylation (ProteasomeID) and Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP/MS).

Protocol 1: Proximity-Dependent Biotinylation using PSMA4-BirA* (ProteasomeID)

This protocol is adapted from the ProteasomeID method and utilizes a fusion of PSMA4 with a promiscuous biotin ligase (BirA*) to label proteins in close proximity.[2][3][4]

Materials:

- HEK293T cells
- Lentiviral vector for doxycycline-inducible expression of PSMA4-BirA*-FLAG
- DMEM, high glucose, GlutaMAX™ Supplement, pyruvate
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Doxycycline
- Biotin



- Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, 0.1% SDS, protease and phosphatase inhibitors
- Streptavidin-coated magnetic beads
- Wash Buffer 1: 2% SDS
- Wash Buffer 2: 0.1% deoxycholate, 1% Triton X-100, 500 mM NaCl, 1 mM EDTA, 50 mM HEPES pH 7.5
- Wash Buffer 3: 0.5% NP-40, 0.5% deoxycholate, 250 mM LiCl, 1 mM EDTA, 10 mM Tris-HCl pH 8.1
- Elution Buffer: 8 M urea in 50 mM Tris-HCl pH 8.5
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- · Trypsin, sequencing grade
- LC-MS/MS system

Procedure:

- Cell Line Generation:
 - Transduce HEK293T cells with a lentiviral vector encoding doxycycline-inducible PSMA4-BirA*-FLAG.
 - Select and expand a stable cell line. As a control, generate a cell line expressing BirA*-FLAG alone.
- · Cell Culture and Induction:
 - Culture the stable cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.



- Induce the expression of the fusion protein by adding 1 μg/mL doxycycline to the culture medium for 24 hours.
- Add 50 μM biotin to the medium and incubate for the desired labeling time (e.g., 18 hours).
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in Lysis Buffer on ice for 10 minutes.
 - Sonicate the lysate to shear chromatin and reduce viscosity.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Affinity Purification of Biotinylated Proteins:
 - Incubate the cleared lysate with streptavidin-coated magnetic beads for 2 hours at 4°C with rotation.
 - Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3.
- On-Bead Digestion:
 - Wash the beads with 50 mM ammonium bicarbonate.
 - Resuspend the beads in Elution Buffer and reduce the proteins with 10 mM DTT for 30 minutes at 37°C.
 - Alkylate the proteins with 20 mM IAA for 20 minutes at room temperature in the dark.
 - Dilute the urea concentration to below 2 M with 50 mM ammonium bicarbonate.
 - Digest the proteins with trypsin (1:50 enzyme to protein ratio) overnight at 37°C.
- Mass Spectrometry Analysis:
 - Collect the supernatant containing the digested peptides.



- Acidify the peptides with formic acid.
- Analyze the peptides by LC-MS/MS.
- Data Analysis:
 - Search the raw data against a human protein database using a search engine like MaxQuant or Proteome Discoverer.
 - Perform label-free quantification to determine the relative abundance of proteins between the PSMA4-BirA* and the control samples.
 - Filter the data to identify proteins significantly enriched in the PSMA4-BirA* sample.

Protocol 2: Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP/MS)

This protocol describes a general workflow for the immunoprecipitation of endogenous PSMA4 and the identification of its interacting partners.[5][6][7]

Materials:

- Cell line of interest (e.g., HEK293T, HeLa)
- Anti-PSMA4 antibody suitable for immunoprecipitation
- Control IgG from the same species as the anti-PSMA4 antibody
- Protein A/G magnetic beads
- Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors
- Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40
- Elution Buffer: 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer
- Neutralization Buffer: 1 M Tris-HCl pH 8.5



- SDS-PAGE gels
- In-gel digestion kit or reagents (trypsin, DTT, IAA, ammonium bicarbonate)
- LC-MS/MS system

Procedure:

- Cell Lysate Preparation:
 - Culture cells to 80-90% confluency.
 - Wash cells with ice-cold PBS and harvest.
 - Lyse the cell pellet in Co-IP Lysis Buffer for 30 minutes on ice with occasional vortexing.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant (cleared lysate).
- Pre-clearing the Lysate:
 - Add Protein A/G magnetic beads to the cleared lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
 - Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
- Immunoprecipitation:
 - Add the anti-PSMA4 antibody to the pre-cleared lysate. In a parallel tube, add the control IgG as a negative control.
 - Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
 - Add fresh Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
- Washing:
 - Pellet the beads with a magnetic stand and discard the supernatant.



- Wash the beads 3-5 times with ice-cold Wash Buffer.
- Elution:
 - Elute the protein complexes from the beads using either an acidic Elution Buffer (neutralize immediately with Neutralization Buffer) or by boiling in SDS-PAGE sample buffer.
- Protein Separation and In-Gel Digestion:
 - Separate the eluted proteins on an SDS-PAGE gel.
 - Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue).
 - Excise the entire lane or specific bands of interest.
 - Perform in-gel digestion with trypsin.
- Mass Spectrometry and Data Analysis:
 - Extract the peptides from the gel pieces.
 - Analyze the peptides by LC-MS/MS.
 - Identify and quantify the proteins using appropriate software.
 - Compare the proteins identified in the PSMA4 IP to the control IgG IP to identify specific binding partners.

Visualizations Experimental Workflows



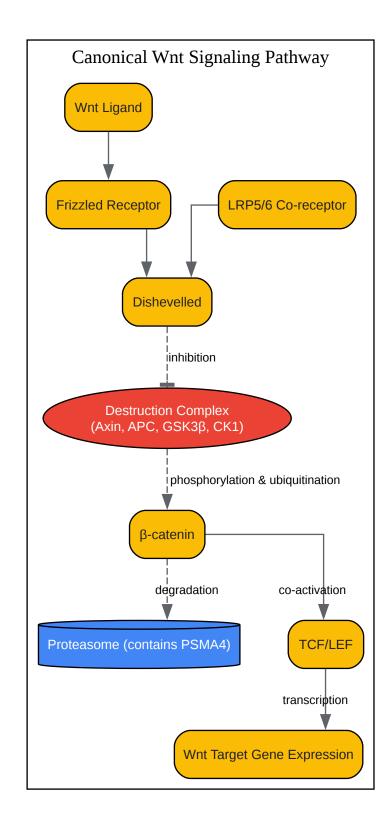


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Caption: Experimental workflows for identifying PSMA4 binding partners.

Signaling Pathways

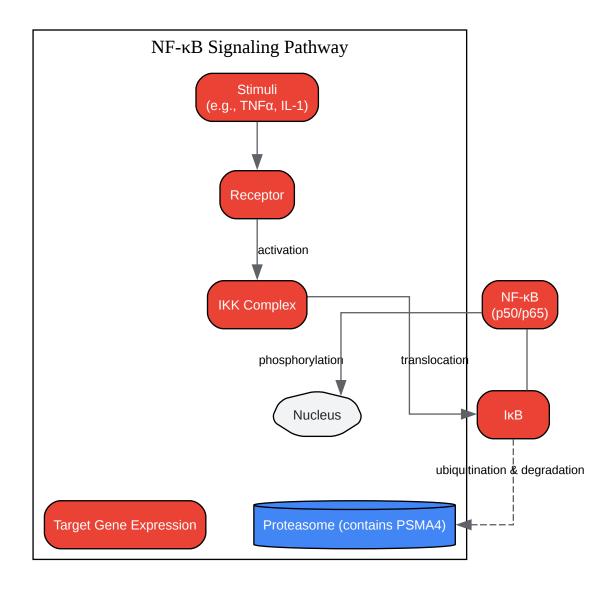




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Caption: Role of the proteasome in canonical Wnt signaling.





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Caption: Role of the proteasome in NF-kB signaling activation.

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